Cas no 465-95-2 (Primulagenin)

Primulagenin structure
Nome del prodotto:Primulagenin
Primulagenin Proprietà chimiche e fisiche
Nomi e identificatori
-
- (3beta,5xi,16alpha,18alpha)-olean-12-ene-3,16,28-triol
- (3S,6aR,6bS,8R,8aS,12aR,14aR,14bR)-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,8-diol
- Primulagenin
- Primulagenin A
- (3β,16α)-Olean-12-ene-3,16,28-triol (ACI)
- Olean-12-ene-3β,16α,28-triol (7CI, 8CI)
- Primulagenin A (6CI)
- Genin A
- Genin A (Primula)
- Schiwalligenin B1
- (3beta,16alpha)-olean-12-ene-3,16,28-triol
- 55Z6ND22N6
- CHEBI:70978
- SCHEMBL1050073
- UNII-55Z6ND22N6
- OLEAN-12-ENE-3,16,28-TRIOL, (3.BETA.,16.ALPHA.)-
- OLEAN-12-ENE-3beta,16alpha,28-TRIOL
- HY-N12211
- Q27139226
- CHEMBL496854
- CS-0895457
- Olean-12-ene-3,16,28-triol, (3beta,16alpha)-
- BDBM50480252
- (3S,4aR,6aR,6bS,8R,8aS,12aS,14aR,14bR)-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,8-diol
- OLEAN-12-ENE-3.BETA.,16.ALPHA.,28-TRIOL
- 3beta,16alpha,28-trihydroxy-12-oleanene
- 465-95-2
- SMR000470873
- MLS000563221
- Longispinogenin
-
- Inchi: 1S/C30H50O3/c1-25(2)14-15-30(18-31)20(16-25)19-8-9-22-27(5)12-11-23(32)26(3,4)21(27)10-13-28(22,6)29(19,7)17-24(30)33/h8,20-24,31-33H,9-18H2,1-7H3/t20-,21-,22+,23-,24+,27-,28+,29+,30+/m0/s1
- Chiave InChI: YHGVYECWZWIVJC-TVZJSHMMSA-N
- Sorrisi: C[C@]12[C@@]3(CC[C@H]4C(C)(C)[C@@H](O)CC[C@@]4([C@H]3CC=C1[C@@H]1CC(C)(C)CC[C@@]1([C@@H](C2)O)CO)C)C
Proprietà calcolate
- Massa esatta: 458.375995
- Massa monoisotopica: 458.375995
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 33
- Conta legami ruotabili: 1
- Complessità: 844
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 8
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 7
- Superficie polare topologica: 60.7
Proprietà sperimentali
- Densità: 1.1
- Punto di ebollizione: 551°C at 760 mmHg
- Punto di infiammabilità: 224.3°C
- Indice di rifrazione: 1.562
Primulagenin Letteratura correlata
-
1. Synthesis of primulagenin A and of echinocystic acidJ. Allen,R. B. Boar,J. F. McGhie,D. H. R. Barton J. Chem. Soc. Perkin Trans. 1 1972 2994
-
2. Selective oxidation of oleanane triterpenoidsYoshimasa Kobayashi,Muneharu Ogawa,Yukio Ogihara J. Chem. Soc. Perkin Trans. 1 1981 2277
-
Joseph J. Magadula,Paul Erasto Nat. Prod. Rep. 2009 26 1535
-
4. Acetonide formation from olean-12-ene-16α,28- and -16β, 28-diolsJan St. Pyrek J. Chem. Soc. Chem. Commun. 1973 787
-
5. Determination of structure and stereochemistry of tomentosic acid by X-ray crystallography. A novel mechanism for transformation of arjungenin to tomentosic acidShashi B. Mahato,Ashoke K. Nandy,Peter Luger,Manuela Weber J. Chem. Soc. Perkin Trans. 2 1990 1445
465-95-2 (Primulagenin) Prodotti correlati
- 2229407-08-1(1,1,1-trifluoro-4-(4-fluorophenyl)butan-2-amine)
- 2138199-84-3([2,5'-Bipyrimidine]-4-carboxylic acid, 6-chloro-)
- 2248200-37-3((2R)-2-(oxan-4-yl)propanoic acid)
- 1363382-89-1(2-Azaspiro[4.5]decane-7-carboxylic acid)
- 1353504-22-9(Tert-Butyl 3-(aminomethyl)-3-(3-pyridinyl)cyclobutylcarbamate)
- 1226458-64-5(2-{8-fluoro-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}-N-phenylacetamide)
- 54013-18-2(5-Chloro-2-(1H-tetrazol-5-yl)aniline)
- 868676-31-7(3-(benzenesulfonyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)propanamide)
- 182284-68-0(Lirioprolioside B)
- 1142212-43-8(1-(3,4-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol)
Fornitori consigliati
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso
